2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-ethoxyphenyl group and at position 3 with a carbaldehyde moiety. The ethoxy group (–OCH₂CH₃) introduces steric bulk and electron-donating effects, distinguishing it from analogues with smaller substituents (e.g., methoxy or methyl groups). This compound is of interest in medicinal chemistry due to the versatility of the carbaldehyde group in forming Schiff bases or serving as a precursor for further functionalization .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-13-8-6-12(7-9-13)16-14(11-19)18-10-4-3-5-15(18)17-16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHFWVCLWUROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197952 | |
| Record name | 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898389-41-8 | |
| Record name | 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898389-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. One common method includes the use of 2-aminopyridine and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: 2-(4-Ethoxyphenyl)-5-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
Scientific Research Applications
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,2-a]pyridine scaffold is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogues differ in substituents on the phenyl ring and the imidazo[1,2-a]pyridine scaffold:
Notes:
- Electronic Effects: Methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups are electron-donating, enhancing resonance stabilization of the aromatic ring. Nitro (–NO₂) groups (e.g., 3-nitrophenyl derivative) are electron-withdrawing, altering reactivity and binding properties .
Physicochemical Properties
- Melting Points: 2-(4-Methoxyphenyl) derivative: 146–148°C . 2-(3-Nitrophenyl) derivative: Not reported, but nitro groups typically increase melting points due to polar interactions .
- Solubility : Carbaldehyde derivatives are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. Ethoxy groups may enhance lipid solubility compared to methoxy .
Crystallographic and Spectroscopic Data
Biological Activity
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound's structure features an imidazo[1,2-a]pyridine core, which is known for its versatility in biological activity. The presence of the ethoxyphenyl group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. A study highlighted the ability of these compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanisms of Action :
- Inhibition of specific kinases involved in cancer progression.
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Antimicrobial Properties
The compound has shown promising results against various microbial strains. Its efficacy as an antibacterial and antifungal agent has been documented in several studies.
- In Vitro Studies :
- Effective against drug-resistant strains of bacteria.
- Demonstrated antifungal activity against common pathogens like Candida spp.
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Clinical Relevance :
- Potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethoxybenzaldehyde, imidazole | Reflux in ethanol | 75% |
| 2 | Acetic anhydride | Stirring at room temp | 85% |
| 3 | Vilsmeier reagent (POCl3/DMF) | Reflux for 4 h | 70% |
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of various imidazo[1,2-a]pyridine derivatives, including our compound. The results indicated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study on Antimicrobial Activity
Another study focused on the antimicrobial potential of this compound against resistant bacterial strains. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for drug development.
Q & A
Q. What are the established synthetic routes for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The compound can be synthesized via the Vilsmeier-Haack reaction , where the imidazo[1,2-a]pyridine core undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform at 0–10°C, followed by reflux and vacuum drying . Alternative methods involve condensation reactions with aldehydes under acidic conditions, as demonstrated in analogous imidazo[1,2-a]pyridine-3-carbaldehyde syntheses . Yield optimization (typically 30–40%) requires controlled stoichiometry and temperature gradients.
Q. How is the structural integrity of this compound verified experimentally?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and the carbaldehyde proton (δ ~9.8–10.2 ppm) .
- X-ray crystallography : For closely related derivatives (e.g., 2-(4-methoxyphenyl) analogs), planar imidazo[1,2-a]pyridine cores and hydrogen-bonding patterns are resolved, supporting structural predictions .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₄N₂O₂) and isotopic patterns .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Imidazo[1,2-a]pyridine-3-carbaldehydes with substituents like methoxy or fluoro groups exhibit antimicrobial activity (MIC 8–32 µg/mL against S. aureus and E. coli) and COX-2 inhibition (IC₅₀ ~0.07 µM for morpholine-substituted analogs) . Ethoxy groups may enhance lipophilicity, potentially improving membrane permeability, though specific data for the ethoxy variant requires validation .
Advanced Research Questions
Q. How do substituent variations at the phenyl ring influence bioactivity?
Comparative SAR studies show:
- Electron-donating groups (e.g., methoxy, ethoxy) increase enzyme-binding affinity due to enhanced π-π stacking with aromatic residues in active sites .
- Halogen substitutions (e.g., fluoro, chloro) improve antimicrobial potency by altering solubility and steric interactions .
- Methyl/ethoxy positioning on the phenyl ring modulates selectivity; para-substitution (as in this compound) maximizes target engagement in COX-2 inhibition assays .
Q. What mechanistic insights explain the carbaldehyde group’s role in reactivity?
The carbaldehyde participates in:
- Schiff base formation : Reacts with amines (e.g., aniline derivatives) under reflux with catalytic acetic acid to yield imine-linked derivatives, a key step in prodrug design .
- Nucleophilic addition : The aldehyde’s electrophilic carbon is susceptible to Grignard or hydride attacks, enabling functionalization at C-3 . Computational studies (DFT) suggest the aldehyde’s electron-withdrawing nature polarizes the imidazo-pyridine ring, enhancing electrophilic reactivity .
Q. Are crystallographic data available for structure-based drug design?
While no data exist for the ethoxy variant, the 6-nitro-2-(4-methoxyphenyl) analog reveals:
- Planarity : The imidazo-pyridine system deviates <0.05 Å from coplanarity, favoring π-stacking in protein pockets .
- Hydrogen bonding : C–H⋯O/N interactions stabilize crystal packing, suggesting similar intermolecular forces influence solubility .
Q. How can computational modeling guide the optimization of this compound?
- Docking studies : Molecular docking (AutoDock Vina) predicts strong binding to COX-2 (ΔG ≈ -9.2 kcal/mol) via hydrogen bonds with Tyr385 and hydrophobic contacts with Val349 .
- ADMET predictions : SwissADME forecasts moderate bioavailability (TPSA ≈ 70 Ų, LogP ≈ 2.8) and potential CYP3A4 metabolism, necessitating in vitro validation .
Q. How should researchers address contradictions in bioactivity data across analogs?
- Control experiments : Compare minimum inhibitory concentrations (MICs) under standardized conditions (e.g., CLSI guidelines) to isolate substituent effects .
- Kinetic solubility assays : Use PBS/DPBS buffers to differentiate intrinsic solubility from assay-specific artifacts .
- Structural analogs : Benchmark against 2-(4-fluorophenyl)-6-methyl derivatives to decouple electronic and steric contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
